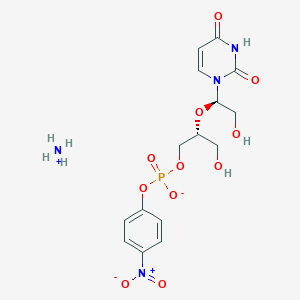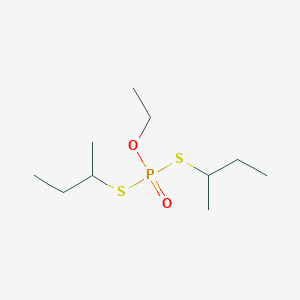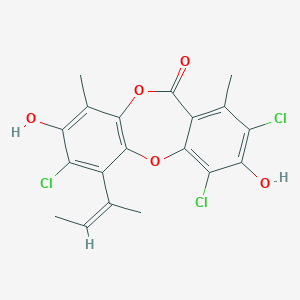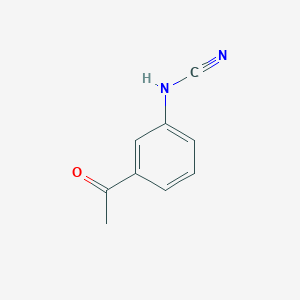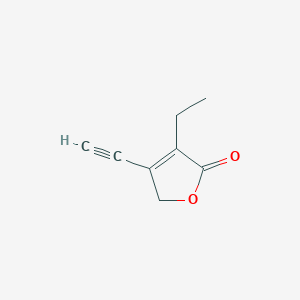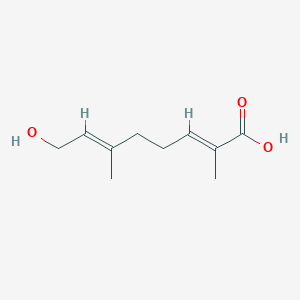
Foliamenthoic acid
概要
説明
Synthesis Analysis
The synthesis of complex organic molecules like foliamenthoic acid often involves multi-step chemical processes. One study by Brändle and Sauer (1998) discusses the acidity differences between inorganic solids, which can be a crucial factor in the synthesis of organic acids.
Molecular Structure Analysis
The molecular structure of organic acids is critical in determining their reactivity and properties. Barili et al. (2001) provide insights into the synthesis and properties of chromene carboxylic acids, which might offer parallels to foliamenthoic acid's structure.
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a molecule like foliamenthoic acid is vital for its practical application. Mellmann et al. (2016) discuss formic acid as a hydrogen storage material, shedding light on the potential chemical reactions of carboxylic acids.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are essential for handling and applying foliamenthoic acid. Gurira et al. (1992) provide an electrochemical perspective on folic acid, which could offer comparative insights for foliamenthoic acid.
Chemical Properties Analysis
Chemical properties like acidity, basicity, and reactivity under different conditions define the applications of foliamenthoic acid. The study by Kerstens et al. (2020) on the synthesis and application of zeolites, which are known for their acid sites, could be relevant for understanding similar properties in foliamenthoic acid.
科学的研究の応用
Effect of Foliar Application of Acids on Plant Growth and Yield
Humic Acids on Wheat Growth : Research indicates that foliar application of humic acid can influence plant growth, photosynthetic metabolism, and grain quality in durum wheat. The study found limited promoting effects on plant growth, grain yield, quality, and photosynthetic metabolism under Mediterranean-type agro-ecosystem conditions (Delfine et al., 2005).
Silicon and Salicylic Acid on Cotton Physiology : Foliar application of silicon (Si) and salicylic acid (SA) can benefit cotton yield, especially under stress conditions, by enhancing physiological variables like photosynthesis and stomatal conductance, thus reflecting on the increase of cotton yield (Barros et al., 2019).
Humic Acid on Maize Nutrient Uptake : Foliar application of humic acid significantly affects the dry weight and nutrient uptake (copper, zinc, manganese) in maize grown under calcareous soil conditions, showcasing the positive effects on plant nutrition (Çelik et al., 2010).
Salicylic Acid on Cucumber Growth under Salt Stress : Foliar applications of salicylic acid have shown to alleviate the negative effects of salinity on cucumber growth, indicating its potential as a stress mitigator in saline conditions (Yıldırım, Turan, & Guvenc, 2008).
特性
IUPAC Name |
(2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBDDFGPDMMD-RFSWUZDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)CCC=C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/CC/C=C(\C)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Foliamenthoic acid | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential antidiabetic properties of foliamenthoic acid derivatives as identified in the research?
A1: While foliamenthoic acid itself wasn't tested for antidiabetic activity, its derivative, 6,7-dihydrofoliamenthoic acid methyl ester, isolated from Nymphoides indica leaf extracts, showed α-glucosidase inhibitory activity []. α-Glucosidase inhibitors are a class of antidiabetic drugs that work by slowing down the digestion of carbohydrates, thereby controlling blood sugar levels. This suggests that further investigation into the antidiabetic potential of foliamenthoic acid derivatives, particularly 6,7-dihydrofoliamenthoic acid methyl ester, could be warranted.
Q2: Which Nymphoides species are known to contain foliamenthoic acid and what traditional medicinal uses are associated with these plants?
A2: Foliamenthoic acid has been identified in Nymphoides indica []. This plant, traditionally used in the Indian subcontinent, is part of the Nymphoides genus, known for its use in Ayurvedic medicine under the name "Tagara" []. Traditionally, various Nymphoides species are utilized by local healers in Asia to address ailments like convulsions, jaundice, fever, and headaches []. This traditional knowledge, combined with the identified bioactivities of compounds like foliamenthoic acid and its derivatives, highlights the need for further research into this plant genus for potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



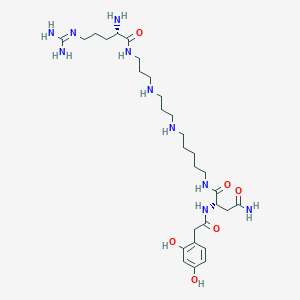
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)

